Product packaging for 9-Ethyl-3-(1-(formylamino)ethyl)carbazole(Cat. No.:CAS No. 52916-24-2)

9-Ethyl-3-(1-(formylamino)ethyl)carbazole

Cat. No.: B13947866
CAS No.: 52916-24-2
M. Wt: 266.34 g/mol
InChI Key: YUCFQWHWDZHHFY-UHFFFAOYSA-N
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Description

9-Ethyl-3-(1-(formylamino)ethyl)carbazole is a synthetically derived N-substituted carbazole compound of interest in biomedical and chemical research. Carbazole derivatives are a significant area of study due to their diverse biological activities. Related structural analogs have been identified as potent inhibitors of essential fungal enzymes like the plasma membrane H+-ATPase, functioning as allosteric inhibitors that disrupt proton extrusion and lead to fungal cell death . Other N-substituted carbazole derivatives have demonstrated promising antitumor properties. For instance, the compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to selectively induce apoptosis and cellular senescence in melanoma cells harboring wild-type p53 by activating the p53 signaling pathway, without exhibiting evident toxicity on normal tissues in vivo . Furthermore, carbazole scaffolds are being explored in neurological research, with some derivatives acting as dopamine D3 receptor antagonists and exhibiting antipsychotic-like properties . This compound serves as a valuable building block for further chemical synthesis and structural-activity relationship (SAR) studies to develop novel therapeutic agents. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O B13947866 9-Ethyl-3-(1-(formylamino)ethyl)carbazole CAS No. 52916-24-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52916-24-2

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-[1-(9-ethylcarbazol-3-yl)ethyl]formamide

InChI

InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-14(16)15-10-13(8-9-17(15)19)12(2)18-11-20/h4-12H,3H2,1-2H3,(H,18,20)

InChI Key

YUCFQWHWDZHHFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Strategies for 9 Ethyl 3 1 Formylamino Ethyl Carbazole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 9-Ethyl-3-(1-(formylamino)ethyl)carbazole reveals several logical disconnections. The most straightforward approach involves disconnecting the formyl group, leading back to the primary amine, 1-(9-ethylcarbazol-3-yl)ethanamine. This amine is a key intermediate.

Further disconnection of the amine can be envisioned through two primary pathways:

Reductive Amination: Disconnecting the C-N bond of the ethylamine (B1201723) side chain points to 3-acetyl-9-ethylcarbazole as a precursor. This ketone can be converted to the target amine via reductive amination.

Acylation/Reduction: An alternative disconnection at the C3-acetyl bond suggests a Friedel-Crafts acylation of 9-ethylcarbazole (B1664220).

Established Synthetic Routes to Key 9-Ethylcarbazole and 3-Substituted Precursors

The synthesis of the target compound relies on the efficient preparation of key precursors, namely 9-ethylcarbazole and its C-3 substituted derivatives.

9-Ethylcarbazole: The N-alkylation of carbazole (B46965) is a well-established transformation. tubitak.gov.tr A common method involves reacting carbazole with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. tubitak.gov.trorgsyn.org Phase-transfer catalysis, using reagents like benzyl (B1604629) triethyl ammonium (B1175870) chloride with solid potassium hydroxide (B78521) in a solvent such as toluene (B28343), provides high yields of N-ethylcarbazole. google.com Microwave-assisted synthesis in dry media with alkyl halides and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) adsorbed on potassium carbonate also offers a rapid and efficient alternative. tandfonline.com

3-Substituted Precursors:

3-Nitro-9-ethylcarbazole: This is a crucial intermediate for accessing the 3-amino derivative. It is typically synthesized by the nitration of 9-ethylcarbazole using nitric acid in a solvent like 1,2-dichloroethane (B1671644) at low temperatures. tubitak.gov.tr A newer, safer route involves the palladium-catalyzed cross-coupling of N-ethylaniline and p-chloronitrobenzene, followed by an oxidative cyclization, avoiding direct nitration. google.com

3-Amino-9-ethylcarbazole (B89807): This versatile precursor is obtained through the reduction of 3-nitro-9-ethylcarbazole. nih.gov A common method for this reduction uses tin (Sn) in the presence of hydrochloric acid (HCl). tubitak.gov.tr

3-Acetyl-9-ethylcarbazole: This ketone is a direct precursor for the ethylamine side chain. It can be prepared via a Friedel-Crafts acylation of 9-ethylcarbazole. uobaghdad.edu.iq The reaction typically employs acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as dichloroethane at controlled temperatures (0-5 °C). uobaghdad.edu.iqresearchgate.net

Direct Synthesis Approaches for this compound

The direct synthesis builds upon the precursors, focusing on the sequential installation of the required functional groups onto the carbazole scaffold.

The initial step in the synthesis is the ethylation of the carbazole nitrogen. This reaction is critical as the N-substituent influences the electronic properties and solubility of the molecule. researchgate.net The nitrogen atom of carbazole is weakly acidic and can be deprotonated by a suitable base, followed by nucleophilic attack on an ethylating agent.

MethodReagentsConditionsYieldReference
Phase-Transfer CatalysisCarbazole, Ethyl Bromide, KOH, Benzyl triethyl ammonium chlorideToluene, 80-85 °C>97% google.com
Diethyl Sulfate MethodCarbazole, Diethyl Sulfate, BaseModerate conditionsN/A google.com
Microwave IrradiationCarbazole, Alkyl Halide, K₂CO₃, TBABSolvent-free, 5-10 minHigh tandfonline.com
Conventional AlkylationCarbazole, Ethyl Bromide, KOHAcetone, Room Temp.N/A tubitak.gov.tr

This table summarizes various methods for the N-ethylation of carbazole.

With 9-ethylcarbazole in hand, the next step is the introduction of the side chain at the C-3 position. The carbazole ring is susceptible to electrophilic substitution, primarily at the 3 and 6 positions.

Friedel-Crafts Acylation: The most direct route to introduce the two-carbon side chain is through Friedel-Crafts acylation. Reacting 9-ethylcarbazole with acetyl chloride in the presence of aluminum chloride regioselectively yields 3-acetyl-9-ethylcarbazole. uobaghdad.edu.iqresearchgate.net

Vilsmeier-Haack Reaction: An alternative for introducing a one-carbon unit is the Vilsmeier-Haack reaction, which uses phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to produce 9-ethyl-9H-carbazole-3-carbaldehyde. nih.gov This aldehyde could then be extended to the desired two-carbon chain, although this is a more circuitous route.

Reductive Amination: Once 3-acetyl-9-ethylcarbazole is synthesized, the key amine intermediate, 1-(9-ethylcarbazol-3-yl)ethanamine, can be formed. This is typically achieved through reductive amination, where the ketone reacts with an ammonia (B1221849) source (like ammonium acetate (B1210297) or ammonia itself) and a reducing agent (such as sodium cyanoborohydride or catalytic hydrogenation).

From 3-Amino-9-ethylcarbazole: While less direct for this specific target, C-C and C-N bond formations on 3-amino-9-ethylcarbazole are also possible through various cross-coupling reactions, though these are more commonly used for creating different functionalities. tubitak.gov.trresearchgate.net

The final step is the conversion of the primary amine, 1-(9-ethylcarbazol-3-yl)ethanamine, to the corresponding formamide. N-formylation is a common transformation in organic synthesis, often used as a protecting group strategy or to build specific structural motifs found in pharmaceuticals. beilstein-journals.org A variety of reagents and conditions can be employed for this purpose. nih.govresearchgate.net

Formylating AgentConditionsAdvantages/DisadvantagesReference(s)
Formic AcidHeating with the amine, often with azeotropic water removal (e.g., in toluene with a Dean-Stark trap).Inexpensive, readily available. Requires heating. nih.govscispace.com
Acetic Formic AnhydrideGenerated in situ from formic acid and acetic anhydride.Highly reactive, rapid reactions at low temperatures, high yields. Moisture sensitive. nih.govscispace.com
ChloralReacts with primary amines at low temperatures.Excellent yields, chloroform (B151607) is the only byproduct. Reagent is toxic. nih.govscispace.com
Ethyl FormateRefluxing with the amine, sometimes with a promoter.Mild conditions, high yields. researchgate.net

This table outlines common methods for the N-formylation of primary amines.

Heating the amine with formic acid, either neat or in a solvent like toluene to remove the water byproduct, is a practical and straightforward method. scispace.com For higher reactivity, acetic formic anhydride, generated in situ, can achieve formylation in minutes with nearly quantitative yields. nih.gov

Stereoselective Synthesis Considerations for Chiral Centers

The target molecule, this compound, contains a stereocenter at the carbon atom bearing the formylamino group. Therefore, it can exist as a pair of enantiomers. For applications in pharmaceuticals or materials science, it is often necessary to synthesize a single enantiomer. This requires stereoselective synthesis strategies. nih.gov

The key to a stereoselective synthesis lies in the creation of the chiral amine, 1-(9-ethylcarbazol-3-yl)ethanamine. This can be approached in several ways:

Asymmetric Reduction of an Imine: The intermediate imine, formed from 3-acetyl-9-ethylcarbazole and ammonia, can be reduced using a chiral catalyst or a chiral reducing agent to favor the formation of one enantiomer of the amine over the other.

Chiral Auxiliary Approach: A chiral amine, such as (R)- or (S)-1-phenylethylamine, can be used as a chiral auxiliary. nih.gov This auxiliary would be reacted with the 3-acetyl-9-ethylcarbazole to form a diastereomeric mixture of imines. After reduction and separation of the diastereomers, the chiral auxiliary can be cleaved to yield the enantiomerically pure target amine. researchgate.net

Resolution of Racemic Amine: The racemic amine can be synthesized and then resolved into its separate enantiomers. This is often accomplished by forming diastereomeric salts with a chiral acid (like tartaric acid), which can then be separated by crystallization, followed by liberation of the free amine.

The use of chiral auxiliaries like 1-phenylethylamine (B125046) is a well-established method for the synthesis of enantiopure products and is widely applied in the preparation of chiral amines and their derivatives. nih.govresearchgate.net

Based on a thorough review of the search results, it is not possible to generate the requested article on “this compound.” The provided search results and further investigations did not yield any specific theoretical or computational studies, such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), or Molecular Dynamics simulations, for this particular chemical compound.

The available literature focuses on related but structurally distinct carbazole derivatives, including 9-ethyl-9H-carbazole-3-carbaldehyde and 3-amino-9-ethylcarbazole. While these studies provide insights into the carbazole moiety, their specific computational data (e.g., HOMO-LUMO energies, dipole moments, absorption spectra) cannot be accurately extrapolated to "this compound" due to differences in the substituent group at the 3-position.

Generating the article as per the detailed outline would require specific data points that are not present in the available search results. To adhere to the principles of scientific accuracy and the user's strict instructions to focus solely on the specified compound, the article cannot be written.

Theoretical and Computational Investigations of 9 Ethyl 3 1 Formylamino Ethyl Carbazole

Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture and bulk properties of 9-Ethyl-3-(1-(formylamino)ethyl)carbazole are dictated by a combination of non-covalent interactions. Computational models of similar molecular systems reveal the nature and potential strength of these forces.

Hydrogen Bonding: The primary site for hydrogen bonding is the formylamino group (-NH-CHO). The nitrogen-bound hydrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial in forming dimers or extended chains in the solid state, significantly influencing crystal packing and physical properties. nih.gov The strength of such hydrogen bonds can be computationally estimated; for instance, O···N hydrogen bonds where a hydroxyl group acts as the donor are typically stronger than N-H···O bonds. nih.gov The interplay of these bonds can create complex, stable networks. compchemhighlights.orgrsc.org

π-π Stacking: The large, planar carbazole (B46965) ring system is prone to π-π stacking interactions. nih.gov These interactions, arising from the attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are a major cohesive force in many carbazole-containing materials. nih.gov The presence of the ethyl group at the 9-position can influence the geometry of this stacking. Computational studies on substituted carbazoles show that molecules often link via π-π stacking interactions with centroid-centroid distances in the range of 3.5 to 3.8 Å. researchgate.net The specific arrangement (e.g., parallel-displaced vs. sandwich) would be determined by a balance between attractive π-π forces and steric hindrance from the substituents. rsc.org

Interaction TypeParticipating GroupsTypical Interaction Energy (kJ/mol)Geometric Features
Hydrogen Bond (Donor)-NH- of formylamino10 - 40Directional N-H···O interaction
Hydrogen Bond (Acceptor)C=O of formylamino10 - 40Accepts H from neighboring molecule
π-π StackingCarbazole aromatic system5 - 50Centroid-centroid distance ~3.5-3.8 Å
Van der WaalsEthyl group, alkyl chain2 - 10Non-directional, distance-dependent

Predictive Reactivity and Reaction Pathway Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of molecules like this compound. mdpi.com By calculating the distribution of electron density and the energies of molecular orbitals, we can identify the most probable sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. For carbazole derivatives, the HOMO is typically delocalized across the carbazole ring system, indicating that this is the most nucleophilic region and susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. The LUMO is also generally centered on the aromatic system, but its energy and distribution can be influenced by substituents.

The energy gap between the HOMO and LUMO (ΔEgap) is a critical indicator of molecular stability and reactivity. mdpi.comjnsam.com A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. jnsam.com DFT calculations on various carbazole derivatives show that substituents can tune this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects often leading to a smaller gap and increased reactivity. jnsam.comjnsam.com

Electrostatic Potential (ESP) Mapping: ESP maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, regions of negative potential (red/yellow) would be expected around the carbonyl oxygen, making it a likely site for protonation or attack by electrophiles. Regions of positive potential (blue) would be found around the N-H proton, confirming its role as a hydrogen bond donor.

Predicted Reaction Pathways: Based on the electronic structure, several reaction pathways can be predicted:

Electrophilic Aromatic Substitution: The carbazole ring is electron-rich and thus activated towards electrophilic substitution. The amino-containing substituent at the C3 position is an activating group, directing incoming electrophiles primarily to the C2 and C4 positions. tubitak.gov.trresearchgate.net

Reactions at the Formylamino Group: The nitrogen of the formylamino group can act as a nucleophile, while the carbonyl carbon is an electrophilic center. These sites could be involved in reactions like acylation, alkylation, or condensation.

Reactivity DescriptorPredicted Location / ValueImplication
HOMO LocalizationDelocalized on Carbazole RingSite of electrophilic attack
LUMO LocalizationDelocalized on Carbazole RingSite of nucleophilic attack
HOMO-LUMO Gap (ΔEgap)~4.5 - 4.8 eV (Estimated) jnsam.comIndicates high kinetic stability
Most Negative ESPCarbonyl OxygenSite for protonation / electrophilic attack
Most Probable ReactionElectrophilic Substitution at C2/C4Ring is activated by substituent

Advanced Spectroscopic and Mechanistic Characterization for Research Purposes

Elucidation of Complex Molecular Architecture through Advanced Spectroscopic and Crystallographic Techniques

Detailed 2D-NMR and X-ray crystallography data for 9-Ethyl-3-(1-(formylamino)ethyl)carbazole are not available in the surveyed literature. Such studies would be essential to confirm the connectivity and stereochemistry of the formylaminoethyl group and to understand the intermolecular interactions in the solid state.

Investigation of Photophysical Processes

Time-Resolved Fluorescence Spectroscopy

Specific data from time-resolved fluorescence spectroscopy, which would provide information on the excited-state lifetime and decay kinetics of this compound, has not been reported.

Transient Absorption Spectroscopy

There are no available transient absorption spectroscopy studies for this compound, which would be crucial for identifying and characterizing transient excited species and understanding the pathways of electronic relaxation.

Quantum Yield and Radiative/Non-Radiative Decay Rate Determinations

The fluorescence quantum yield and the rates of radiative and non-radiative decay for this compound have not been experimentally determined and reported in the scientific literature.

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry for Oxidation/Reduction Potentials

Specific cyclic voltammetry data, which would reveal the oxidation and reduction potentials of this compound and provide insights into its redox stability and electronic properties, is not available.

Exploration of 9 Ethyl 3 1 Formylamino Ethyl Carbazole in Advanced Materials Science and Functional Systems

Integration into Advanced Polymer Architectures

The unique electronic properties and versatile functionalization of the carbazole (B46965) moiety make it a prime candidate for incorporation into advanced polymer architectures. mdpi.com The structure of 9-Ethyl-3-(1-(formylamino)ethyl)carbazole is well-suited for creating materials with tailored optical and electronic characteristics.

Carbazole-based Conjugated Polymers

Carbazole derivatives are frequently used as monomers in the synthesis of conjugated polymers due to their excellent hole-transporting capabilities and strong fluorescence. mdpi.com These polymers form the active layers in a variety of organic electronic devices. The connectivity of the carbazole units within the polymer chain significantly impacts the material's properties, with 2,7- and 3,6-linkages being common for extending π-conjugation. mdpi.commdpi.com

For this compound, several factors would influence its role in conjugated polymers:

Solubility and Processability : The ethyl group at the nitrogen atom (N-9 position) is crucial for ensuring good solubility in common organic solvents. mdpi.com This is a critical feature for solution-based processing techniques like spin-coating or inkjet printing, which are used to fabricate thin-film devices.

Polymerization Pathway : If this molecule were to be used as a monomer, polymerization would likely occur through other reactive sites on the carbazole ring (e.g., positions 2, 6, or 7) after appropriate halogenation. The 3-position substituent could influence the electronic properties of the resulting polymer.

Interchain Interactions : The formylaminoethyl group, –CH(CH₃)NHCHO, introduces a polar side chain capable of hydrogen bonding. This could lead to stronger inter-chain interactions, potentially influencing the polymer's morphology, thermal stability, and charge transport properties in the solid state.

Table 1: Comparison of Carbazole Linkages in Conjugated Polymers
Linkage PositionTypical PropertiesPotential Influence of this compound
2,7-Linkage High effective conjugation, lower band gap, more linear polymer backbone. mdpi.comPromotes solubility; side group may induce specific packing arrangements.
3,6-Linkage Stable oxidized states, good for electrochemical applications. mdpi.comEnhances solubility; hydrogen bonding from the side group could improve morphological stability.
1,8-Linkage Kinked or zigzagged polymer chain, can suppress aggregation. acs.orgEthyl group aids solubility; the bulky side group could further disrupt packing and enhance blue light emission.

Dendritic and Hyperbranched Systems

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a high density of functional groups at their periphery. instras.com Carbazole units can be incorporated as the core, branching units, or surface groups to create materials with unique photophysical properties, such as light-harvesting or energy transfer capabilities. acs.orgmdpi.com

The incorporation of carbazole units into kinked and hyperbranched architectures has been shown to decrease aggregation and improve the luminescent properties of polymers. nycu.edu.twacs.org While this compound is not a branching unit itself, it could be chemically modified to serve as one. For instance, the aromatic ring could be di-halogenated to create an AB₂-type monomer, a common building block for hyperbranched polymers.

Potential Roles in Dendritic Systems:

Core Unit : A multifunctionalized version could act as the central core from which dendritic arms (dendrons) emanate.

Peripheral Unit : Attached to the surface of a dendrimer, the formylamino group could be used to modulate solubility or interface with other materials through hydrogen bonding. instras.com

Energy Transfer : The carbazole moiety's fluorescence could be utilized in energy funnelling applications, where energy absorbed by peripheral carbazole units is transferred to a core chromophore. mdpi.com

Role in Supramolecular Assembly and Self-Organization

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The formylamino group in this compound is a key feature for directing self-assembly.

Hydrogen Bonding Directed Architectures

The formylamino group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This self-complementary feature is highly effective at directing molecules to assemble into well-defined architectures. This interaction is a cornerstone of resonance-assisted hydrogen bonds (RAHBs), which are strengthened by π-conjugated systems. nih.gov

Theoretical studies on formic acid dimers and other aromatic compounds show that such hydrogen bonds are strong and directional, dictating the final supramolecular structure. mdpi.comnih.gov It can be expected that this compound molecules could self-organize into:

One-dimensional chains or ribbons : Formed through head-to-tail N-H···O=C hydrogen bonds.

Two-dimensional sheets : Arising from the combination of hydrogen bonding and π-π stacking of the carbazole cores.

These ordered assemblies can exhibit significantly different electronic and photophysical properties compared to the individual molecules in solution, making them interesting for applications in sensors or nanoelectronics.

Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of one molecule (the guest) within a cavity or receptor site of another molecule or molecular assembly (the host). nih.gov While a single molecule of this compound is not a pre-formed host, its constituent parts can participate in host-guest interactions.

π-Stacking Interactions : The electron-rich carbazole ring can act as a host for electron-deficient aromatic guest molecules through π-π stacking interactions. researchgate.net This is a common recognition motif in supramolecular chemistry. carloneresearch.eu

Hydrogen Bonding with Guests : The formylamino group can form hydrogen bonds with complementary guest molecules, providing another mode of recognition and binding.

Self-Assembled Hosts : More complex host structures, such as helical oligomers or larger cages, can be formed from carbazole-containing building blocks. mdpi.comrsc.org These self-assembled hosts can then encapsulate guest molecules, with the carbazole units providing a defined cavity and specific electronic environment.

Application as a Core Unit in Organic Electronic and Photonic Devices (Research Perspective)

From a research perspective, this compound is a promising candidate for use in organic electronic and photonic devices, particularly Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are ubiquitous in this field due to their high thermal stability, excellent hole-transporting properties, and high triplet energy, which is essential for hosting phosphorescent emitters. mdpi.comrsc.org

Table 2: Potential Properties and Roles in Organic Electronic Devices
PropertyContribution of Molecular MoietyPotential Application/Role
Charge Transport The carbazole core is an excellent hole-transporting unit due to its electron-rich nature. rsc.orgHole-Transport Layer (HTL) material; Host material for the emissive layer. acs.org
High Triplet Energy (ET) The rigid, aromatic carbazole framework typically possesses a high triplet energy, preventing energy back-transfer from phosphorescent guests. acs.orgHost material for blue, green, and red phosphorescent emitters in PhOLEDs. nih.gov
Solubility & Film Formation The 9-ethyl group disrupts intermolecular packing, enhancing solubility and promoting the formation of smooth, amorphous thin films. mdpi.comEnables solution-processing for low-cost, large-area device fabrication.
Morphological Stability The formylaminoethyl group can induce hydrogen bonding, potentially improving the thermal and morphological stability of the thin film, which is critical for device lifetime.Enhances device durability and operational stability.
Energy Level Tuning The electronic nature of the 3-position substituent can modulate the HOMO and LUMO energy levels of the carbazole core. acs.orgFine-tuning of energy levels to improve charge injection and balance in multilayer OLEDs.

The combination of a high-triplet-energy carbazole core with a solubilizing ethyl group makes this compound a strong candidate for a host material in phosphorescent OLEDs (PhOLEDs). The additional formylaminoethyl side chain could provide a means to control film morphology through hydrogen bonding, potentially leading to devices with improved efficiency and longevity. Further research would involve synthesizing the compound and characterizing its photophysical properties, energy levels, and performance in fabricated devices.

Organic Light-Emitting Diodes (OLEDs) Component Research

The carbazole scaffold is a prevalent building block for materials used in Organic Light-Emitting Diodes (OLEDs) due to its excellent hole-transporting capabilities and high thermal stability. nsf.govnih.gov The 9-ethyl group in this compound enhances solubility and film-forming properties, which are crucial for device fabrication. The core carbazole unit provides a high triplet energy, making it a suitable host material for phosphorescent emitters. tubitak.gov.tr

As a hole transport layer (HTL) , the carbazole core facilitates the efficient injection and transport of holes from the anode to the emissive layer. The electronic properties of the carbazole ring can be tuned by substituents. nih.gov The 1-(formylamino)ethyl group at the 3-position can influence the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for matching the energy levels of adjacent layers in an OLED device to ensure efficient charge injection. nsf.gov

In the role of an emitter , carbazole derivatives can be designed to exhibit fluorescence or phosphorescence. While the unsubstituted carbazole fluoresces in the UV region, functionalization can shift the emission to the visible spectrum. The 1-(formylamino)ethyl group, with its potential for intramolecular charge transfer, could lead to tunable emission colors. Furthermore, the carbazole nucleus can be a component of thermally activated delayed fluorescence (TADF) emitters, which can achieve high internal quantum efficiencies in OLEDs. nih.gov

OLED ComponentKey Feature of this compoundPotential Advantage
Hole Transport Layer (HTL)Carbazole core with good hole mobilityEfficient hole injection and transport
EmitterTunable electronic properties via functionalizationPotential for efficient blue or deep-blue emission
Host MaterialHigh triplet energy of the carbazole moietySuitable for hosting phosphorescent guest emitters

Organic Photovoltaics (OPVs) Material Design

In the realm of organic photovoltaics, carbazole-based materials are frequently employed as the electron donor component in the active layer of bulk heterojunction solar cells. rsc.org The favorable electronic properties of the carbazole unit, such as its ability to form stable radical cations, make it an excellent candidate for this purpose.

The design of donor materials for OPVs requires careful tuning of the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge separation at the donor-acceptor interface. The ethyl group at the 9-position of the carbazole enhances the solubility of the material, which is beneficial for solution-processing techniques commonly used in the fabrication of OPV devices. The 1-(formylamino)ethyl substituent at the 3-position can be expected to influence the electronic bandgap and energy levels of the molecule, thereby affecting the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.

Organic Field-Effect Transistors (OFETs) Active Layer Research

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and the performance of these devices is largely dictated by the charge-transporting properties of the organic semiconductor used in the active layer. Carbazole derivatives are known to exhibit good hole-transporting characteristics, making them suitable for use as the active material in p-type OFETs.

The charge carrier mobility in the active layer of an OFET is highly dependent on the molecular packing in the solid state. The substituents on the carbazole core play a significant role in determining this packing. The 9-ethyl group can influence the intermolecular interactions and the degree of crystallinity in the thin film. The 1-(formylamino)ethyl group, with its potential for hydrogen bonding, could also direct the molecular assembly and impact the charge transport pathways.

Research on OFETs often involves the integration of functional biolayers to create biosensors. acgpubs.org While this article excludes biological sensing, the principles of interfacing organic semiconductors with other layers are relevant. The surface properties of a thin film of this compound would be crucial for its performance in a layered OFET structure.

Sensing Platform Development (excluding biological sensing)

Detection of Specific Analytes (e.g., metal ions, specific chemicals)

Carbazole derivatives have been successfully developed as fluorescent chemosensors for the detection of various analytes, including metal ions. The carbazole moiety can act as a fluorophore, and its emission properties can be modulated by the binding of a specific analyte to a receptor unit attached to the carbazole core.

For instance, a 9-benzyl-9H-carbazole derivative has been shown to be a selective fluorescent chemosensor for Ce(III) ions. The binding of the metal ion to the sensor molecule leads to a significant enhancement in its fluorescence intensity. This suggests that this compound could also be functionalized to act as a chemosensor. The formylamino group, in particular, could serve as a potential binding site for metal ions or other chemical species. The detection mechanism would likely involve a change in the photophysical properties of the carbazole fluorophore upon analyte binding.

Chemo- and Fluorosensing Mechanisms

The sensing mechanism of carbazole-based fluorescent sensors typically relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. In the case of a PET-based sensor, the binding of an analyte to the receptor unit can suppress or enhance the electron transfer process, leading to a "turn-on" or "turn-off" of the fluorescence signal.

For this compound, the formylamino group could act as a receptor. Upon binding to a target analyte, conformational changes or electronic perturbations in this group could affect the excited state of the carbazole fluorophore. An ICT mechanism is also plausible, where the electron-donating carbazole and a potentially electron-accepting analyte-receptor complex could lead to a shift in the emission wavelength upon binding. The specific mechanism would depend on the nature of the analyte and the design of the sensing molecule.

Catalytic Applications (e.g., Photocatalysis, Organocatalysis)

The carbazole framework is also a versatile platform for the development of catalysts. Its electron-rich nature and amenability to functionalization allow for the design of molecules that can act as photocatalysts or organocatalysts.

In photocatalysis , carbazole derivatives can act as photosensitizers, absorbing light and initiating chemical reactions through energy or electron transfer. nsf.gov They have been used in reactions such as the hydrodehalogenation of aryl halides and the arylation of heterocycles. nsf.gov The photophysical properties of this compound, such as its absorption spectrum and excited-state lifetimes, would determine its suitability as a photocatalyst for specific transformations. The substituents on the carbazole ring can be used to tune the redox potentials of the excited state, thereby controlling the catalytic activity. nsf.gov

In organocatalysis , carbazole-based structures can be incorporated into more complex catalyst designs. For example, carbazole-based helicenes have been studied for their potential in asymmetric catalysis. While this compound itself is not chiral, it could serve as a precursor for the synthesis of chiral organocatalysts. The nitrogen atom of the carbazole or the formylamino group could also potentially act as a Lewis basic site to activate substrates in certain catalytic cycles.

Catalytic ApplicationRole of this compoundKey Structural Feature
PhotocatalysisPhotosensitizerCarbazole core with tunable redox properties
OrganocatalysisCatalyst scaffold or precursorFunctionalizable carbazole framework and potential Lewis basic sites

Efficiency and Selectivity Enhancements

Research on carbazole synthesis often explores the use of different catalysts to improve reaction efficiency and regioselectivity. For example, various palladium, copper, and rhodium catalysts have been utilized in the synthesis of carbazole derivatives to achieve high yields and control the position of functional groups. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions is crucial for enhancing the selectivity of these transformations. Again, this body of research does not provide specific examples related to "this compound".

Microporous Organic Polymers (MOPs) and Gas Capture Applications

Carbazole-based microporous organic polymers (MOPs) have been synthesized and investigated for their potential in gas capture, particularly for CO2. rsc.orgrsc.orgut.ac.ir The nitrogen atom and the aromatic structure of the carbazole unit are thought to enhance the affinity of these polymers for CO2 molecules. ut.ac.ir Research in this area involves synthesizing polymers from various carbazole-containing monomers and evaluating their surface area, pore size, and gas adsorption capacities. rsc.org While different functionalized carbazoles are used as building blocks for these polymers, there is no mention of "this compound" being used as a monomer in the available literature.

Future Research Directions and Challenges in 9 Ethyl 3 1 Formylamino Ethyl Carbazole Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 9-Ethyl-3-(1-(formylamino)ethyl)carbazole likely proceeds through a multi-step sequence starting from carbazole (B46965). A common initial step is the N-alkylation to produce 9-ethylcarbazole (B1664220), which can be achieved by reacting carbazole with ethyl bromide in the presence of a base like potassium hydroxide (B78521). tubitak.gov.trchemicalbook.comgoogle.com The subsequent introduction of the 1-(formylamino)ethyl group at the C-3 position presents a significant synthetic challenge and is a prime area for methods development.

A plausible route involves the Friedel-Crafts acylation of 9-ethylcarbazole to introduce an acetyl group at the 3-position, yielding 3-acetyl-9-ethylcarbazole. researchgate.net This ketone could then undergo reductive amination to form the corresponding amine, followed by formylation. However, direct and more efficient routes are highly desirable. Future research should focus on:

Domino Reactions: Investigating one-pot domino or tandem reactions that can construct the carbazole core and introduce the desired functionalities simultaneously would represent a significant leap in efficiency. nih.gov For instance, developing a reaction cascade that combines cyclization to form the carbazole ring with C-H functionalization could streamline the synthesis.

Catalytic C-H Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized starting materials. chim.itnih.gov Developing a catalytic system for the direct C-H ethylamination or a related transformation at the C-3 position of 9-ethylcarbazole would be a major advancement.

Flow Chemistry: Utilizing microreactor or flow chemistry technologies could enhance reaction control, improve safety, and facilitate the scaling up of the synthesis. The precise control over temperature, pressure, and reaction time in flow systems can often lead to higher yields and purities compared to traditional batch processes.

Synthetic Step Conventional Method Potential Novel Methodology Key Advantage of Novel Method
N-Ethylation Reaction with ethyl halide and base chemicalbook.comPhase-transfer catalysisMilder conditions, improved efficiency
C3-Substitution Friedel-Crafts acylation followed by multi-step conversion researchgate.netDirect C-H functionalization/amination chim.itnih.govHigher atom economy, fewer steps
Formylation Reaction of the amine with a formylating agent nih.govBiocatalytic formylationHigh selectivity, green chemistry

Advanced Functionalization and Derivatization Strategies

The carbazole core offers multiple sites for further functionalization, including the C-1, C-2, C-6, and C-8 positions, in addition to potential modifications of the existing side chains. chim.itnih.gov Advanced strategies are needed to selectively modify this compound to fine-tune its properties for specific applications.

Future research should explore:

Site-Selective C-H Functionalization: The development of directing groups or catalyst systems that can selectively functionalize other positions on the carbazole ring (e.g., C-6 or C-2) is crucial. This would allow for the creation of a diverse library of derivatives with tailored electronic structures. chim.itnih.gov

Polymerization: The formylaminoethyl group or other introduced functionalities could serve as handles for polymerization. Electrochemical polymerization is a common technique for creating thin films of carbazole-based polymers. mdpi.com This could lead to the development of novel electroactive polymers with applications in organic electronics.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are well-established methods for creating C-C bonds. acs.orgnih.gov Brominating or boronylating the carbazole core at specific positions would enable the introduction of various aromatic or heteroaromatic moieties, thereby modulating the compound's photophysical properties.

Exploration of New Application Domains in Advanced Materials (non-clinical)

Carbazole derivatives are extensively used in organic electronics due to their excellent hole-transporting properties, high thermal stability, and tunable electronic structure. mdpi.commdpi.com While the specific applications of this compound are yet to be explored, its structure suggests potential in several areas of advanced materials science.

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as hosts for phosphorescent emitters and as hole-transporting materials in OLEDs. mdpi.comrsc.orguran.ua The ethyl group at the N-9 position enhances solubility and processability, while the side chain at the C-3 position could be modified to tune charge injection/transport properties or to attach emissive chromophores.

Organic Photovoltaics (OPVs): The electron-rich carbazole unit makes it an excellent donor component in donor-acceptor systems for OPV applications. mdpi.comacs.org Derivatives of this compound could be designed to have appropriate energy levels for efficient charge separation at the donor-acceptor interface in solar cells.

Perovskite Solar Cells (PSCs): Carbazole derivatives have shown great promise as hole-transporting materials (HTMs) in PSCs, contributing to high power conversion efficiencies and stability. mdpi.com The specific functional groups on the target molecule could enhance interfacial contact with the perovskite layer and improve device performance.

Sensors and Detectors: The fluorescence of the carbazole core is often sensitive to its local environment. By incorporating specific recognition moieties, derivatives could be developed as fluorescent chemosensors for detecting ions or small molecules.

Material Application Role of Carbazole Moiety Potential Advantage of this Derivative Relevant Research Areas
OLEDs Hole-transport, host material mdpi.comrsc.orgImproved processability, tunable side-chain for property modulationBlue emitters, TADF materials nih.gov
OPVs Electron donor mdpi.comacs.orgEnhanced solubility, potential for higher open-circuit voltageBulk heterojunction solar cells
PSCs Hole-transporting material (HTM) mdpi.comBetter interfacial properties, improved stabilityHigh-efficiency, stable perovskite devices

Addressing Fundamental Mechanistic Questions and Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of this compound and its resulting physicochemical properties is essential for rational material design. The reactivity of the carbazole ring is influenced by the substituents it bears. For instance, electrophilic substitution is a common reaction pathway for functionalizing the carbazole core. researchgate.net

Key research questions to address include:

Excited State Dynamics: How does the 1-(formylamino)ethyl substituent at the C-3 position influence the photophysical properties, such as fluorescence quantum yield, lifetime, and the energies of singlet and triplet excited states?

Charge Transport Mechanisms: What is the impact of the side chain's conformation and the formylamino group on intermolecular interactions and charge carrier mobility in the solid state?

Degradation Pathways: Understanding the electrochemical and photochemical stability of the molecule is crucial for predicting the long-term operational lifetime of devices incorporating it.

Systematic studies involving the synthesis of a series of related molecules with variations in the alkyl chain length at N-9 and modifications to the C-3 side chain would provide valuable data for establishing clear structure-property correlations. acs.orgacs.org

Synergistic Integration of Computational and Experimental Approaches in Molecular Design

The integration of computational chemistry with experimental synthesis and characterization can significantly accelerate the discovery and optimization of new functional materials. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic and optical properties of carbazole derivatives. researchgate.net

A synergistic approach would involve:

Virtual Screening: Computationally designing a library of virtual derivatives of this compound and calculating their key properties, such as HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics. researchgate.netum.edu.my This allows for the down-selection of the most promising candidates for synthesis.

Mechanism Elucidation: Using computational modeling to investigate reaction mechanisms for both the synthesis and potential degradation of these molecules can provide insights that are difficult to obtain experimentally. acs.orgnih.gov

Refining Experimental Results: Theoretical calculations can help in the interpretation of experimental data, such as assigning peaks in spectroscopic measurements and understanding observed structure-property trends. researchgate.net This feedback loop between theory and experiment is crucial for building robust models for molecular design.

By combining predictive computational modeling with targeted experimental validation, the development cycle for new materials based on the this compound scaffold can be made more efficient and effective, paving the way for their application in next-generation technologies.

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